molecular formula C13H16N2O5 B2959613 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide CAS No. 899748-73-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2959613
CAS No.: 899748-73-3
M. Wt: 280.28
InChI Key: SWTFPOASXKJCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative designed for pharmaceutical and neurobiological research. This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a bicyclic aromatic ether system recognized for enhancing metabolic stability and modulating solubility in bioactive molecules . The core structural motif of this compound is associated with significant research value. Specifically, the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) group is a key pharmacophore in developing selective inhibitors for Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), an attractive therapeutic target for various cancers, including leukemia and lung cancer . Furthermore, the 1,4-benzodioxin scaffold is found in potent and selective antagonists for other targets, such as the Vanilloid Receptor 1 (TRPV1), which is implicated in pain sensation and inflammation . This structural feature has also been utilized in developing ligands for central nervous system targets, including the Dopamine D4 receptor, which may play a role in schizophrenia and other neuropsychiatric conditions . As part of a class of oxalamide derivatives, this compound is intended for use in in vitro and in vivo studies to investigate its mechanism of action, binding affinity, and therapeutic potential . Researchers can leverage this chemical tool to explore critical pathways in oncology and neuroscience. Please note that this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c16-5-1-4-14-12(17)13(18)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8,16H,1,4-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTFPOASXKJCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide typically involves multiple steps. One common route starts with the preparation of the dihydrobenzo dioxin core, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The oxalamide group is then introduced through a reaction with oxalyl chloride and the appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxalamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include modulation of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Target Compound vs. Naphthalene-Substituted Analog () :
    The target compound’s 3-hydroxypropyl group confers moderate hydrophilicity, whereas the naphthalene-substituted analog introduces significant lipophilicity. This difference may influence bioavailability: the target compound could exhibit better aqueous solubility, while the analog’s naphthalene moiety enhances membrane permeability and binding to hydrophobic targets.

  • Piperazine- and Piperidine-Containing Analogs () :
    Substitution with aromatic heterocycles (e.g., phenylpiperazine, thiophene-piperidine) introduces basic nitrogen centers, which can improve solubility in acidic biological environments (e.g., stomach pH). The thiophene group in may engage in sulfur-π interactions, enhancing binding affinity to enzymes like cytochrome P450.

  • Sulfonyl-Oxazinan Analog () :
    The sulfonyl group increases metabolic stability by resisting oxidative degradation, while the allyl group at N1 may participate in Michael addition reactions, offering a handle for further derivatization.

Pharmacokinetic and Pharmacodynamic Implications

  • LogP and Solubility :
    The target compound’s hydroxypropyl group likely results in a lower logP (~1.5–2.5 estimated) compared to the naphthalene analog (logP ~3.5–4.5), favoring renal excretion over hepatic metabolism. Piperazine-containing analogs () may exhibit pH-dependent solubility, with improved absorption in the intestines.

  • Target Selectivity : The oxalamide core facilitates hydrogen bonding with biological targets (e.g., kinases, GPCRs). The thiophene-piperidine analog () could show selectivity for sulfur-binding enzymes, while the sulfonyl-oxazinan derivative () may target proteases or sulfotransferases.

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. Its molecular formula is C18H21N3O4C_{18}H_{21}N_{3}O_{4}, with a molecular weight of approximately 345.38 g/mol. The presence of the benzodioxane structure is significant as it is associated with various pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₄
Molecular Weight345.38 g/mol
StructureStructure

Antioxidant Activity

Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety are known for their antioxidant properties. Preliminary studies suggest that this compound exhibits significant antioxidant activity, which may be beneficial in reducing oxidative stress-related diseases.

Enzyme Inhibition

In silico molecular docking studies have indicated that this compound interacts favorably with various enzymes:

  • Alpha-glucosidase : Inhibition of this enzyme can be beneficial for managing diabetes by slowing carbohydrate absorption.
  • Acetylcholinesterase : Inhibition may enhance cholinergic transmission, potentially aiding in conditions like Alzheimer's disease.

Cytotoxicity Studies

Research has explored the cytotoxic effects of this compound against cancer cell lines. The compound demonstrated varying degrees of cytotoxicity across different cell types, suggesting potential as an anticancer agent.

Study 1: PARP1 Inhibition

A study focused on related compounds showed that derivatives of the benzodioxane structure exhibited promising inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) , an important target in cancer therapy. The lead compound from this series had an IC50 value of 5.8 μM, indicating moderate potency against PARP1 .

Study 2: Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship of similar compounds revealed that modifications to the benzodioxane ring could significantly impact biological activity. For instance, introducing polar substituents enhanced enzyme inhibition while maintaining antioxidant properties .

Study 3: In Vivo Efficacy

Animal model studies have begun to assess the in vivo efficacy of this compound. Preliminary results indicate potential therapeutic benefits in reducing tumor growth and improving survival rates in treated subjects.

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